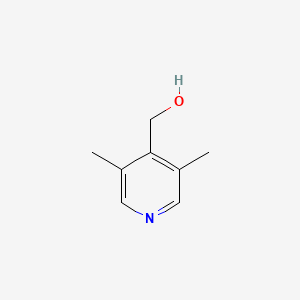

(3,5-Dimethylpyridin-4-yl)methanol

Description

IUPAC Nomenclature and Molecular Formula Analysis

(3,5-Dimethylpyridin-4-yl)methanol is systematically named according to IUPAC rules as a pyridine derivative with methyl groups at the 3- and 5-positions, a hydroxymethyl group at the 4-position, and a methanol substituent. The molecular formula C₈H₁₁NO corresponds to a molecular weight of 137.18 g/mol , calculated from the isotopic composition of carbon (12.0107 g/mol), hydrogen (1.00784 g/mol), nitrogen (14.0067 g/mol), and oxygen (15.999 g/mol). The structural backbone consists of a six-membered aromatic pyridine ring, with substituents arranged to minimize steric hindrance.

The SMILES notation CC1=CN=C(C(C)=C1OC)CO encodes the connectivity: a pyridine ring (N at position 1) with methyl groups at positions 3 and 5 (denoted by C(C) ), a hydroxymethyl group (-CH₂OH) at position 4, and a methoxy group (-OCH₃) at position 2. This arrangement is corroborated by NMR data, which confirm the substitution pattern through distinct chemical shifts for aromatic protons and methyl groups.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| XLogP3 (Partition Coefficient) | 0.7 |

Crystallographic Data and Spatial Configuration

While explicit crystallographic data for this compound remain unpublished, its spatial configuration can be inferred from analogous pyridine derivatives. For instance, 4-methoxy-3,5-dimethylpyridine (CAS 447461-23-6) exhibits a planar pyridine ring with substituents in equatorial positions to minimize steric strain. The hydroxymethyl group at position 4 likely adopts a conformation perpendicular to the aromatic plane, as seen in structurally related compounds like 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, where intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen stabilizes the geometry.

The compound’s topology includes 12 heavy atoms (carbon, nitrogen, oxygen) and a polar surface area of 42.4 Ų , indicative of moderate solubility in polar solvents. Rotatable bonds are limited to the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups, constraining conformational flexibility.

Tautomeric Forms and Resonance Stabilization

The pyridine ring’s aromaticity confers significant resonance stabilization, with electron density delocalized across the π-system. The hydroxymethyl group at position 4 may exhibit keto-enol tautomerism, though this equilibrium is heavily biased toward the enol form due to the aromatic ring’s electron-withdrawing effect. In the enolic form, the hydroxyl proton participates in hydrogen bonding with the pyridine nitrogen, further stabilizing the structure.

Resonance effects also influence the electronic environment of substituents. The methoxy group at position 2 donates electron density via resonance (+R effect), enhancing the ring’s electron-rich character at the ortho and para positions. Conversely, the methyl groups at positions 3 and 5 exert inductive electron-donating effects (+I), reinforcing the ring’s stability against electrophilic attack.

| Tautomeric Form | Stability Factors |

|---|---|

| Enol | Aromatic stabilization, intramolecular H-bonding |

| Keto | Less favored due to loss of conjugation |

Properties

IUPAC Name |

(3,5-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHUEIGUEWFQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627405 | |

| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-63-7 | |

| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Transformations

- The process begins with 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, which can be synthesized from 3,5-dimethylpyridine through oxidation to the N-oxide, nitration, and methoxylation steps.

- This intermediate is then catalytically hydrogenated in the presence of an inert diluent (e.g., dichloroethane, methylene chloride, chloroform, dioxane, or tetrahydrofuran) to yield 3,5-dimethyl-4-methoxypyridine-2-methanamine.

Diazotization to Form the Alcohol

- The amino group of 3,5-dimethyl-4-methoxypyridine-2-methanamine is converted to the hydroxymethyl group via diazotization under hydrolyzing conditions.

- This reaction is performed in an aqueous acidic solution, typically using glacial acetic acid as the acid medium.

- Sodium nitrite is used as the diazotizing agent, either in solid form or solution.

- Reaction temperature is controlled between -20°C and 50°C, with a preferred range of -5°C to 10°C.

- After completion, the aqueous phase is alkalized, and the product is extracted with an organic solvent such as methylene chloride.

- The organic phase is dried, filtered, and purified by bulb tube distillation to isolate 3,5-dimethyl-4-methoxypyridine-2-methanol.

Optional Chlorination Step

- The methanol derivative can be further converted to 3,5-dimethyl-4-methoxy-2-chloromethylpyridine by reaction with thionyl chloride.

- This step is carried out in the presence of an inert diluent at temperatures ranging from -30°C to 50°C, preferably -20°C to 0°C.

- The chloromethyl derivative is isolated by evaporation of the diluent and crystallization in isopropanol.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Solvents/Diluents | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Catalyst (unspecified), inert diluent | Ambient to mild heat | Dichloroethane, CH2Cl2, etc. | Converts nitrile to amine |

| Diazotization | Sodium nitrite, aqueous acidic solution (glacial acetic acid preferred) | -20°C to 50°C (preferably -5 to 10°C) | Water/acetic acid mixture (ratio 9:1 to 1:1) | Hydrolyzing conditions yield alcohol |

| Extraction and purification | Alkalization, extraction with methylene chloride | Ambient | Methylen chloride | Drying and bulb tube distillation |

| Chlorination (optional) | Thionyl chloride, inert diluent | -30°C to 50°C (preferably -20 to 0°C) | Dichloroethane, CH2Cl2, etc. | Produces chloromethyl derivative |

Research Findings and Process Insights

- The diazotization step is critical for converting the amino intermediate to the desired hydroxymethyl functionality. Control of temperature and acid concentration is essential to maximize yield and minimize side reactions.

- The choice of solvent and diluent affects reaction kinetics and product isolation efficiency.

- The multi-step process from 3,5-dimethylpyridine to the methanol derivative involves complex transformations including oxidation, nitration, and methoxylation, which are challenging and may require careful optimization to improve yields.

- Alternative synthetic routes involving metal-halogen exchange and Suzuki–Miyaura cross-coupling have been reported for related derivatives but are less directly applicable to the preparation of (3,5-Dimethylpyridin-4-yl)methanol itself.

Summary Table of Key Intermediates and Transformations

| Intermediate/Compound | Description | Transformation Step |

|---|---|---|

| 3,5-Dimethylpyridine | Starting material | Oxidation to N-oxide |

| 3,5-Dimethylpyridine-N-oxide | Oxidized intermediate | Nitration |

| 3,5-Dimethyl-4-nitropyridine-N-oxide | Nitrated intermediate | Methoxylation (sodium methoxide) |

| 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | Key intermediate | Catalytic hydrogenation |

| 3,5-Dimethyl-4-methoxypyridine-2-methanamine | Amino intermediate | Diazotization to methanol |

| 3,5-Dimethyl-4-methoxypyridine-2-methanol | Target alcohol intermediate | Optional chlorination |

| 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | Chlorinated derivative | Further synthetic applications |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential biological activities, particularly in drug development. Its derivatives have shown promise in various pharmacological activities:

- Antimicrobial Activity : Research indicates that derivatives of (3,5-Dimethylpyridin-4-yl)methanol exhibit significant antimicrobial properties. For instance, compounds synthesized from it have demonstrated effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Some studies have focused on the anti-inflammatory potential of this compound, showing that it can inhibit cyclooxygenase enzymes which are critical in inflammatory pathways.

- Anticancer Properties : There is ongoing research into the anticancer effects of this compound derivatives. Certain modifications to its structure have been linked to enhanced cytotoxicity against cancer cell lines .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate:

- Reactions : The compound can participate in nucleophilic substitutions and coupling reactions, which are essential for constructing larger molecular frameworks.

- Derivatives : A variety of derivatives can be synthesized from this compound by modifying the hydroxymethyl group or the methyl substituents. These derivatives often exhibit altered biological activities and chemical properties .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | 15 | |

| Derivative B | Anti-inflammatory | 20 | |

| Derivative C | Anticancer | 10 |

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted on several derivatives of this compound revealed that certain compounds had an IC50 value lower than 20 µM against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the hydroxymethyl position significantly enhanced activity . -

Case Study on Anti-inflammatory Effects :

In vitro assays demonstrated that specific derivatives could reduce prostaglandin E2 production in macrophages by over 50%, indicating strong anti-inflammatory potential. This suggests that this compound could be a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3,5-Dimethylpyridin-4-yl)methanol with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and functional attributes:

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity: The hydroxymethyl group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs like 1-(3,5-Dimethylpyridin-4-yl)ethanone . Electron-withdrawing groups (e.g., Cl in [7]) increase electrophilicity, while electron-donating groups (e.g., OCH3 in [9, 10]) enhance nucleophilicity and solubility.

Physical Properties :

- Melting points vary significantly: the ketone derivative (4k) melts at 54–56°C , whereas iodinated analogs (e.g., [11]) may exhibit higher thermal stability due to iodine’s atomic mass.

Synthetic Utility :

- Brominated derivatives (e.g., 2,6-di(bromomethyl)-1,4-dihydropyridines ) are precursors for cross-coupling, whereas methoxy-substituted compounds ([9, 10]) are tailored for solubility in pharmaceutical contexts.

Similarity Metrics: Computational similarity assessments () rank 2-Amino-3-hydroxymethylpyridine (similarity score 0.78) and others as structurally closest analogs, reflecting shared functional groups and ring architecture.

Biological Activity

(3,5-Dimethylpyridin-4-yl)methanol, a pyridine derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by a pyridine ring with two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 4 position. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula: C8H11N

- Molecular Weight: 135.18 g/mol

- CAS Number: 201286-63-7

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with biological macromolecules. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

Antioxidant Activity

Pyridine derivatives have been noted for their antioxidant potential. The ability of this compound to scavenge free radicals was evaluated using the DPPH assay.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

This suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of this compound. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis.

Case Study: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal loss in models of neurodegenerative diseases. The compound was found to enhance cognitive function and reduce behavioral deficits associated with memory impairment.

The exact mechanism of action for this compound remains under investigation; however, it is believed to involve:

- Binding to Receptors: Similar to other pyridine derivatives, it may interact with neurotransmitter receptors or enzymes involved in neurotransmission.

- Inhibition of Enzymes: The compound may inhibit enzymes such as monoamine oxidase (MAO), which could lead to increased levels of neurotransmitters like serotonin and dopamine.

- Modulation of Cellular Signaling: It may influence signaling pathways related to inflammation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:

- Absorption: The compound is expected to have good bioavailability due to its low molecular weight.

- Distribution: It likely distributes widely in tissues due to its lipophilicity.

- Metabolism: Initial studies suggest involvement with cytochrome P450 enzymes.

Q & A

Q. What are the common synthetic routes for (3,5-Dimethylpyridin-4-yl)methanol, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. For example, a chloromethyl intermediate (e.g., 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine) can undergo hydrolysis under controlled conditions (80°C, 2 hours) to yield the methanol derivative . Characterization involves NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95%). IR spectroscopy is used to verify the hydroxyl group presence.

Q. Which analytical techniques are critical for detecting impurities in this compound synthesis?

Reverse-phase HPLC with UV detection is essential for identifying unreacted starting materials or by-products. For example, gradient elution (e.g., methanol/water pH 2.5) resolves polar impurities . GC-MS is used for volatile intermediates, while ¹H NMR spin-splitting patterns reveal stereochemical impurities. Quantitative analysis via LC-MS ensures compliance with purity thresholds (>98% for research-grade material) .

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, optimizing methanol content and pH in aqueous reactions reduces side reactions like over-oxidation . Kinetic monitoring via in-situ IR or Raman spectroscopy identifies intermediate stability thresholds, enabling precise control of reaction times .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed using SHELX?

Crystallization challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/water mixtures at 4°C often yields suitable single crystals. SHELXL refines structures by modeling disorder in methyl/methanol groups, leveraging high-resolution data (≤0.8 Å) to assign anisotropic displacement parameters. Hydrogen bonding networks (O–H⋯N) are validated using Fourier difference maps . For twinned crystals, SHELXD’s dual-space algorithms resolve phase ambiguities .

Q. How do storage conditions impact the stability of this compound, and what methods assess degradation?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with DSC/TGA identify decomposition thresholds (e.g., melting point shifts). LC-MS tracks oxidation products (e.g., ketone derivatives), while ¹H NMR monitors hydroxyl proton exchange in D₂O. Argon-atmosphere storage in amber vials at -20°C extends shelf life .

Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved for structural validation?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Molecular dynamics simulations (e.g., using Gaussian) model rotational barriers of the methanol group. Cross-validation with NOESY/ROESY NMR experiments confirms dominant conformers in solution . For crystallographic outliers, Hirshfeld surface analysis quantifies intermolecular interactions influencing solid-state packing .

Q. What strategies enable regioselective functionalization of this compound without disturbing the pyridine core?

Protecting the hydroxyl group (e.g., silylation with TBSCl) allows directed lithiation at the 2-position for coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies (B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices. Post-functionalization deprotection (TBAF) regenerates the methanol group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.